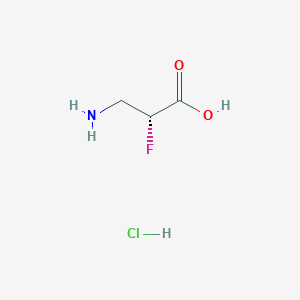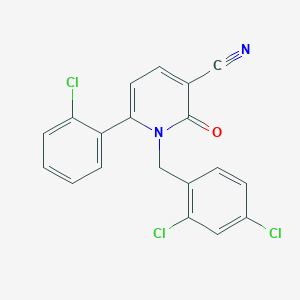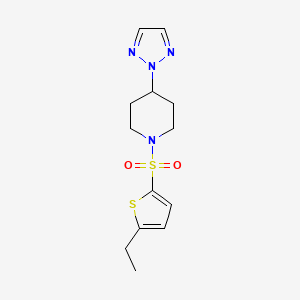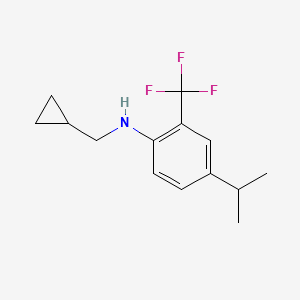
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic compound that is synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been found to have potential applications in the development of new materials, such as polymers and liquid crystals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline in lab experiments is its potential applications in the development of new drugs and materials. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline. One direction is the further study of its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is the study of its potential applications in the development of new materials, such as polymers and liquid crystals. Additionally, further research may be conducted to optimize the synthesis process of this compound, making it easier to produce in large quantities.
Méthodes De Synthèse
The synthesis of N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is a multi-step process that involves various chemical reactions. The first step involves the reaction of 4-trifluoromethylbenzyl chloride with cyclopropylmethylamine to form N-(cyclopropylmethyl)-4-trifluoromethylbenzylamine. The second step involves the reaction of N-(cyclopropylmethyl)-4-trifluoromethylbenzylamine with isobutyl chloroformate to form N-(cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c1-9(2)11-5-6-13(18-8-10-3-4-10)12(7-11)14(15,16)17/h5-7,9-10,18H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYFSGTPLNNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NCC2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404802 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)
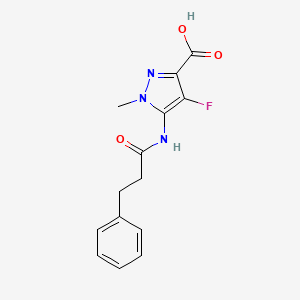
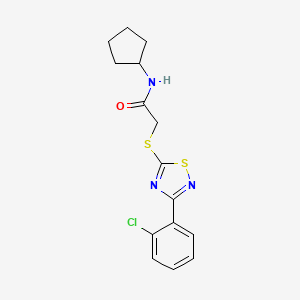
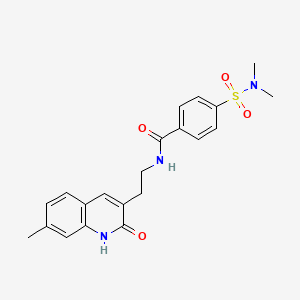
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)
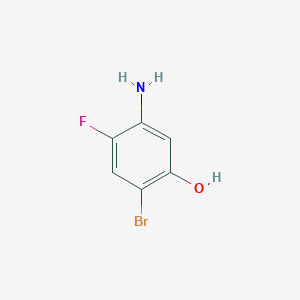
![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)
